molecular formula C9H12N2S B7766721 N'-(3,5-dimethylphenyl)carbamimidothioic acid

N'-(3,5-dimethylphenyl)carbamimidothioic acid

Cat. No.: B7766721
M. Wt: 180.27 g/mol
InChI Key: XOAYHDJRYDSPJZ-UHFFFAOYSA-N
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Description

The compound identified as “N'-(3,5-dimethylphenyl)carbamimidothioic acid” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3,5-dimethylphenyl)carbamimidothioic acid involves specific chemical reactions and conditions. The preparation methods typically include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods would depend on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

N'-(3,5-dimethylphenyl)carbamimidothioic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted compounds.

Scientific Research Applications

N'-(3,5-dimethylphenyl)carbamimidothioic acid has several scientific research applications, including:

    Chemistry: It is used in the study of chemical reactions and mechanisms, providing insights into the behavior of similar compounds.

    Biology: The compound is used in biological research to study its effects on biological systems and its potential as a therapeutic agent.

    Medicine: this compound is investigated for its potential medicinal properties, including its use in drug development and therapeutic applications.

    Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-(3,5-dimethylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. The specific molecular targets and pathways involved depend on the application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N'-(3,5-dimethylphenyl)carbamimidothioic acid include other cyclodextrin inclusion complexes and host-guest complexes. These compounds share similar structural features and chemical properties.

Uniqueness

This compound is unique due to its specific inclusion complex formation with cyclodextrins, which enhances its solubility and stability. This property makes it particularly valuable in various applications, including drug delivery and chemical research.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAYHDJRYDSPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C(N)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N=C(N)S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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